![molecular formula C15H13N3O2 B14172596 [(E)-(2-oxo-1,2-diphenylethylidene)amino]urea CAS No. 3540-90-7](/img/structure/B14172596.png)
[(E)-(2-oxo-1,2-diphenylethylidene)amino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-(2-oxo-1,2-diphenylethylidene)amino]urea is an organic compound characterized by its unique structure, which includes a urea moiety linked to a diphenylethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(2-oxo-1,2-diphenylethylidene)amino]urea typically involves the reaction of 2-oxo-1,2-diphenylethylidene with urea under specific conditions. One common method includes the use of diacetyl monoxime in the presence of strong acids such as sulfuric acid and phosphoric acid . The reaction conditions must be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-(2-oxo-1,2-diphenylethylidene)amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
[(E)-(2-oxo-1,2-diphenylethylidene)amino]urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [(E)-(2-oxo-1,2-diphenylethylidene)amino]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
[(E)-(2-oxo-1,2-diphenylethylidene)amino]urea can be compared with other similar compounds such as:
Thiourea: Similar in structure but contains sulfur instead of oxygen.
Hydroxycarbamide: Another urea derivative with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
3540-90-7 |
|---|---|
Fórmula molecular |
C15H13N3O2 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
[(E)-(2-oxo-1,2-diphenylethylidene)amino]urea |
InChI |
InChI=1S/C15H13N3O2/c16-15(20)18-17-13(11-7-3-1-4-8-11)14(19)12-9-5-2-6-10-12/h1-10H,(H3,16,18,20)/b17-13+ |
Clave InChI |
MMLCFKQQWFOXNC-GHRIWEEISA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\NC(=O)N)/C(=O)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC(=O)N)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14172520.png)
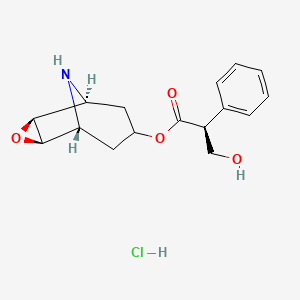
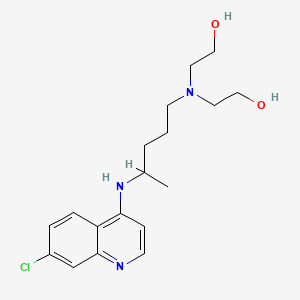

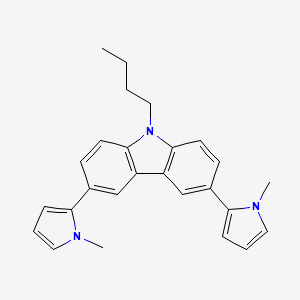
![4-(4-Fluorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14172551.png)

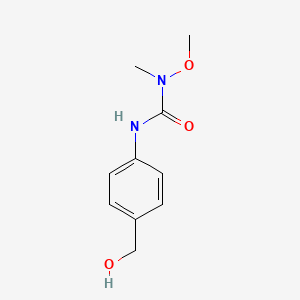
![2-{[(4-Chlorophenoxy)acetyl]amino}benzamide](/img/structure/B14172583.png)
![5-[(2,4-Dichlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14172591.png)
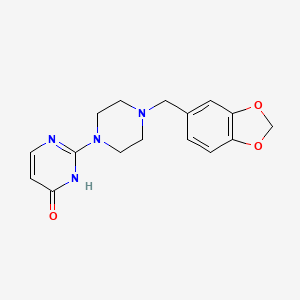
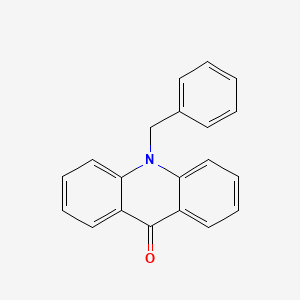

![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]propanamide](/img/structure/B14172628.png)
